Product packaging for 1-Chlorooct-2-EN-4-one(Cat. No.:CAS No. 61170-85-2)

1-Chlorooct-2-EN-4-one

Cat. No.: B14599493
CAS No.: 61170-85-2
M. Wt: 160.64 g/mol
InChI Key: SKBPZUSMZALWMD-UHFFFAOYSA-N
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Description

1-Chlorooct-2-en-4-one is a chemical compound of interest in organic synthesis and materials science research. Its structure, featuring a chlorinated alkene adjacent to a ketone group, suggests potential utility as a versatile synthetic intermediate. Researchers may investigate its reactivity for developing novel polymers or complex organic molecules. As a model compound, it can provide insights into the behavior of similar allylic chloro-ketones in chemical reactions. This substance is intended for laboratory research purposes only and is not classified or tested for medicinal, household, or personal use. Proper personal protective equipment should be worn, and safety data for this specific compound should be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClO B14599493 1-Chlorooct-2-EN-4-one CAS No. 61170-85-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61170-85-2

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

1-chlorooct-2-en-4-one

InChI

InChI=1S/C8H13ClO/c1-2-3-5-8(10)6-4-7-9/h4,6H,2-3,5,7H2,1H3

InChI Key

SKBPZUSMZALWMD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C=CCCl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 1 Chlorooct 2 En 4 One

General Synthetic Routes to α,β-Unsaturated Ketones (Enones) Relevant to 1-Chlorooct-2-EN-4-onenih.govquora.comnih.gov

The synthesis of α,β-unsaturated ketones, or enones, is a cornerstone of organic chemistry, with several reliable methods being applicable to the backbone of 1-Chlorooct-2-en-4-one. These compounds are valuable intermediates in the synthesis of many biologically active molecules and pharmaceuticals. organic-chemistry.orgrsc.org

One of the most common methods is the Aldol (B89426) Condensation , which involves the reaction of an aldehyde or ketone with another carbonyl compound to form a β-hydroxy carbonyl, followed by dehydration to yield the enone. quora.com For the octenone scaffold, this could involve the condensation of butanal with a ketone. A variation, the Claisen-Schmidt reaction , specifically involves the condensation of an aromatic or enolizable aldehyde with a ketone, which can also be adapted for aliphatic substrates. quora.com

Another powerful strategy is the oxidation of allylic alcohols . This involves creating the carbon skeleton and the double bond first, followed by oxidation of the alcohol functionality to a ketone. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions are commonly employed for this transformation.

Modern methods also include transition metal-catalyzed reactions. For example, the Saegusa-Ito oxidation utilizes the oxidation of a silyl (B83357) enol ether with palladium(II) acetate (B1210297) to form the enone. This offers a mild and efficient route. Additionally, direct dehydrogenation of saturated ketones using catalysts like Pd(DMSO)₂(TFA)₂ with oxygen as the oxidant can yield enones directly from their saturated counterparts. organic-chemistry.org

Method Description Reagents Relevance to this compound
Aldol CondensationCondensation of two carbonyl compounds followed by dehydration. quora.comBase or acid catalyst (e.g., NaOH, H⁺)Forms the basic carbon-carbon backbone and double bond of the octenone structure.
Oxidation of Allylic AlcoholsOxidation of a pre-formed allylic alcohol to a ketone.MnO₂, PCC, Swern reagentsCan form oct-2-en-4-one (B8813778) from oct-2-en-4-ol.
Saegusa-Ito OxidationPalladium-catalyzed oxidation of a silyl enol ether. organic-chemistry.orgTMS-Cl, Base, Pd(OAc)₂A modern, mild method to create the enone structure.
Direct DehydrogenationDirect removal of hydrogen from a saturated ketone to form a double bond. organic-chemistry.orgPd(DMSO)₂(TFA)₂, O₂Converts octan-4-one directly to oct-2-en-4-one.

Targeted Synthesis of α-Haloenones: Precursors and Reaction Pathways

The introduction of a halogen at the α-position of an enone creates a highly versatile synthetic intermediate, featuring two adjacent electrophilic centers. mdpi.com The synthesis of α-chloroenones like this compound can be achieved through several strategic approaches.

Halogenation Strategies for α,β-Unsaturated Ketone Formationnih.govacs.orgwikipedia.orgacs.org

Direct α-halogenation of a pre-synthesized enone is a primary route. The position alpha to a carbonyl group is susceptible to halogenation due to its ability to form an enol or enolate intermediate. wikipedia.org For an enone like oct-2-en-4-one, selective chlorination at the α-position (C1) would require careful choice of reagents to avoid competing reactions at the double bond or the other α'-position. The reaction is typically carried out under acidic conditions, which favors mono-halogenation. wikipedia.orgmasterorganicchemistry.com

Key Halogenating Agents:

N-Chlorosuccinimide (NCS): A common and effective reagent for α-chlorination of ketones.

Sulfuryl chloride (SO₂Cl₂): Another reagent used for the chlorination of ketones.

Elemental Chlorine (Cl₂): Can be used, often with an acid catalyst, though it can be less selective. wikipedia.org

An alternative strategy involves halogenating the saturated ketone precursor, octan-4-one, at the α-position first. wikipedia.org Subsequent introduction of the double bond via an elimination reaction, for example, by α'-bromination followed by dehydrobromination, would yield the desired α-chloro-α,β-unsaturated ketone.

Condensation and Coupling Reactions Leading to α-Chloroenone Architecturesnih.gov

Condensation reactions provide a convergent approach to building the α-chloroenone structure from smaller fragments. A directed Aldol or Claisen-Schmidt condensation can be employed by reacting a pre-chlorinated ketone with an appropriate aldehyde. For instance, the condensation of 1-chloro-2-pentanone with butanal under basic or acidic conditions could theoretically construct the this compound framework.

More advanced coupling methods offer greater control and efficiency. A notable example is the reaction of Weinreb amides with halomethyllithium carbenoids. organic-chemistry.org This method allows for the chemoselective addition of a chloromethyl group to an α,β-unsaturated Weinreb amide, directly forming the α-chloro-α,β-unsaturated ketone. The stability of the tetrahedral intermediate formed with the Weinreb amide prevents the common side reaction of double addition, leading to high yields. organic-chemistry.org This approach is versatile and tolerates a range of functional groups. organic-chemistry.org

Allylation and Oxidation Sequences for Related α-Chloroenonesorganic-chemistry.orgacs.org

Multi-step sequences involving allylation and oxidation offer another synthetic route. Carbonyl allylation, the addition of an allyl group to an aldehyde or ketone, creates a homoallylic alcohol. wikipedia.org For this specific target, one could envision the allylation of butanal with a suitable chlorinated allyl organometallic reagent.

Alternatively, a more common sequence involves:

Allylation: Reaction of butanal with an allyl organometallic reagent (e.g., allylmagnesium bromide) to form hept-1-en-4-ol.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, hept-1-en-4-one, using standard oxidizing agents (PCC, Swern, etc.).

Chlorination/Isomerization: The final step would involve the α-chlorination of hept-1-en-4-one. This might be accompanied by isomerization of the double bond to the more stable conjugated position to yield this compound.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

Creating specific stereoisomers of this compound, which contains a stereocenter at the C4 position, requires the use of asymmetric synthesis techniques.

Asymmetric Approaches in α-Haloenone Synthesisrsc.orgmdpi.comacs.org

Asymmetric synthesis of α-haloenones can be achieved through several modern catalytic methods. Organocatalysis has emerged as a powerful tool for these transformations. For example, chiral amines, such as those derived from proline, can catalyze the asymmetric α-chlorination of ketones or aldehydes. wikipedia.org In such a process, the catalyst and the carbonyl substrate form a chiral enamine intermediate, which then reacts with an electrophilic chlorine source (like NCS) from a specific face, inducing stereoselectivity.

Another approach involves the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to one of the reacting molecules to direct the stereochemical outcome of a key bond-forming step, after which it is removed.

Metal-catalyzed cross-coupling reactions can also be rendered stereoselective. For instance, the copper-catalyzed coupling of α-amino acid thiol esters with α-alkoxyalkylstannanes has been shown to proceed with high stereocontrol to produce chiral α-alkoxy ketones. nih.gov Similar principles could be adapted for the synthesis of chiral α-haloenones by using chiral ligands on the metal catalyst to control the approach of the reactants. A sequential method involving manganese has been used to synthesize (Z)-α-halo-α,β-unsaturated esters and amides with high stereoselectivity, which can then be converted into the corresponding ketones. lookchem.com

Asymmetric Method Description Key Components
OrganocatalysisA small chiral organic molecule catalyzes the reaction. wikipedia.orgChiral amine (e.g., proline derivative), electrophilic halogen source (NCS).
Chiral AuxiliariesA removable chiral group directs the stereochemistry of a reaction.Evans auxiliaries, etc.
Metal-Catalyzed Asymmetric CouplingA chiral ligand on a metal catalyst controls stereoselectivity. nih.govChiral phosphine (B1218219) ligands, transition metals (Cu, Pd).
Sequential Reformatsky-Type ReactionA stereoselective reaction promoted by manganese to form unsaturated halo-esters. lookchem.comManganese, trihaloacetates, aldehyde.

Biocatalytic Transformations for Chiral Chlorohydrin Precursors

The generation of optically active chlorohydrins is a critical step in the synthesis of many complex chiral molecules. nih.gov Biocatalytic methods are increasingly favored for these transformations due to their high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional metal-catalyzed processes. nih.govmagtech.com.cn Enzymes, particularly reductases, offer powerful tools for the asymmetric reduction of prochiral ketones and enones to produce enantiopure chlorohydrins. acs.orgnih.gov

A prominent strategy involves the bienzymatic, stereodivergent reduction of α-chloro-α,β-unsaturated enones. acs.org This approach utilizes a combination of an ene-reductase (ERED) to reduce the carbon-carbon double bond and an alcohol dehydrogenase (ADH) to subsequently reduce the ketone carbonyl group. nih.govacs.org By carefully selecting the specific ERED and ADH enzymes, it is possible to control the stereochemistry of the final chlorohydrin product, potentially accessing up to three of the four possible stereoisomers with high selectivity. acs.org This cooperative catalytic system has been shown to achieve excellent conversions (up to >99%) and high diastereomeric and enantiomeric excess (up to >99:1 dr, >99% ee). nih.govacs.org

Another key biocatalytic route is the asymmetric reduction of prochiral α-chloroketones using ketoreductases (KREDs). researchgate.net Researchers have identified robust and stereocomplementary carbonyl reductases that can effectively reduce substrates like ethyl 4-chloro-3-oxobutanoate (COBE) to the corresponding (S)- or (R)-chlorohydrins with high yields and excellent enantiomeric excess (>99% ee). researchgate.net These enzymatic processes can be performed at high substrate loadings, demonstrating their potential for large-scale synthesis of valuable chiral building blocks. researchgate.net

The table below summarizes key findings from studies on the biocatalytic production of chiral chlorohydrins from related ketone and enone precursors.

Table 1: Biocatalytic Reduction of Chlorinated Ketones and Enones

Precursor Type Enzyme System Substrate Example Conversion (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %) Reference
α-Chloroenone ERED-ADH Cascade 1-Aryl-2-chlorobut-2-en-1-ones >99 >99:1 >99 nih.govacs.org
α-Chloroketone Carbonyl Reductase (DhCR) Ethyl 4-chloro-3-oxobutanoate 92.5 N/A >99 (S) researchgate.net
α-Chloroketone Carbonyl Reductase (CgCR) Ethyl 4-chloro-3-oxobutanoate 93.0 N/A >99 (R) researchgate.net
α-Chloroketone Mortierella ramanniana cells Ketone 32 (unspecified) 100 N/A 98.9 (R) nih.gov

These biocatalytic transformations provide a sustainable and highly selective pathway to chiral chlorohydrins, which are direct precursors for the synthesis of complex molecules that could be derived from a 1-chlorooct-2-en-4-ol scaffold.

Emerging Methodologies for Chlorinated Ketone and Enone Derivatives

Alongside biocatalysis, novel chemical methods for the synthesis of chlorinated ketones and enones continue to be developed, offering alternative and complementary strategies. These emerging methodologies focus on improving efficiency, selectivity, and substrate scope. organic-chemistry.orgnih.gov

Direct α-halogenation of ketones remains a fundamental approach, with modern variations focusing on milder reagents and improved control. nih.gov For instance, the use of iodobenzene (B50100) dichloride in ethylene (B1197577) glycol allows for the direct conversion of ketones into their α-chloroketone acetals in very good yields at room temperature. organic-chemistry.org For the synthesis of α-chloroenones, a common precursor to chlorohydrins, a two-step sequence involving the allylation of an aldehyde with 3-dichloroprop-1-ene, followed by oxidation and isomerization, has been effectively used. nih.govacs.org

More advanced and atom-economical methods are also gaining traction. Electrochemical oxydihalogenation of alkynes represents an innovative approach to α,α-dihaloketones using simple haloalkanes like dichloromethane (B109758) as the halogen source. organic-chemistry.org Another novel strategy for preparing α-chloroketones starts from inexpensive phenylacetic acid derivatives, utilizing the unique reactivity of a magnesium-enolate dianion intermediate that selectively reacts with chloromethyl carbonyl electrophiles. organic-chemistry.org

Recent developments in catalysis have also provided new avenues. Organocatalysis, for example, has enabled the enantioselective chlorination of aldehydes using enamine catalysis to generate important chiral α-chloro aldehydes. organic-chemistry.org Furthermore, deep eutectic solvents (DESs) are being explored as sustainable and recyclable media for organocatalytic reactions, such as aldol reactions, which can be performed with high chemoselectivity even in the presence of competing nucleophiles. mdpi.com

The table below highlights some of these emerging synthetic methods.

Table 2: Emerging Synthetic Methodologies for Chlorinated Carbonyl Compounds

Method Substrate Type Product Type Key Reagents/Conditions Yield Reference
Direct Acetalization/Chlorination Ketones α-Chloroketone acetals Iodobenzene dichloride, ethylene glycol Very Good organic-chemistry.org
Electroreductive Coupling α-Chloroketones, Aryl halides α-Arylated ketones Ni complex, Al or Zn anode Moderate to Good tandfonline.com
Decarboxylative Chloromethylation Phenylacetic acid derivatives α-Chloroketones Mg-enolate dianion, chloromethyl electrophiles Good organic-chemistry.org
Electrochemical Oxydihalogenation Alkynes α,α-Dihaloketones Electrochemical cell, CH₂Cl₂ Good organic-chemistry.org
Ring Opening of Epoxides Epoxides Chlorohydrins Trichloroisocyanuric acid/PPh₃ High organic-chemistry.org

These evolving synthetic strategies provide a diverse toolkit for accessing chlorinated ketones and enones, including structures related to this compound, with increasing levels of sophistication and efficiency.

Reactivity and Mechanistic Investigations of 1 Chlorooct 2 En 4 One

Nucleophilic and Electrophilic Reactivity of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone is a key feature of 1-chlorooct-2-en-4-one, rendering the molecule susceptible to nucleophilic attack at two distinct positions. The polarization of the carbonyl group and the conjugation with the carbon-carbon double bond create electrophilic centers at both the carbonyl carbon (C-4) and the β-carbon (C-2).

Conjugate addition, also known as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. fiveable.mepressbooks.pub In this process, a nucleophile adds to the β-carbon of the conjugated system. libretexts.org This reactivity is due to the electronic delocalization which makes the β-carbon electrophilic. libretexts.orgpressbooks.pub The initial product of this addition is a resonance-stabilized enolate ion, which is subsequently protonated at the α-carbon to yield the final product. fiveable.mepressbooks.pub

A wide array of nucleophiles can participate in conjugate addition reactions. "Soft" nucleophiles, which are generally good nucleophiles but weak bases, tend to favor 1,4-addition. youtube.com Examples of such nucleophiles include organocuprates (Gilman reagents), amines, thiols, and enamines. fiveable.meyoutube.com The use of lithium diorganocopper reagents (R₂CuLi) is a particularly effective method for the conjugate addition of alkyl or other organic groups to α,β-unsaturated ketones. libretexts.orgpressbooks.pub

Table 1: Examples of Nucleophiles in Conjugate Addition

Nucleophile TypeExampleProduct Type
OrganocupratesLithium dimethylcuprate ((CH₃)₂CuLi)β-alkyl ketone
AminesDiethylamine ((C₂H₅)₂NH)β-amino ketone
ThiolsEthanethiol (C₂H₅SH)β-thioether ketone
Enamines1-(Cyclopent-1-en-1-yl)pyrrolidine1,5-dicarbonyl compound

The choice of nucleophile and reaction conditions can significantly influence the outcome of the reaction, allowing for the synthesis of a variety of β-substituted ketones.

While "soft" nucleophiles favor conjugate addition, "hard" nucleophiles, which are typically strong bases, are more inclined to attack the carbonyl carbon directly in a 1,2-addition reaction. This pathway is more common for α,β-unsaturated aldehydes but can also occur with ketones, particularly with highly reactive nucleophiles such as Grignard reagents and organolithium compounds. libretexts.orgpressbooks.pub The direct addition to the carbonyl group results in the formation of an alkoxide intermediate, which upon protonation yields an allylic alcohol.

The competition between 1,2- and 1,4-addition is a critical aspect of the reactivity of α,β-unsaturated ketones. pressbooks.pub The nature of the nucleophile, the structure of the substrate, and the reaction conditions all play a role in determining the regioselectivity of the attack. fiveable.me

Although less common than nucleophilic additions, electrophilic additions to the α,β-unsaturated system are also possible. In these reactions, the carbon-carbon double bond acts as a nucleophile. For instance, the Friedel-Crafts acylation of alkynes can stereoselectively produce (Z)-β-chlorovinyl ketones. researchgate.net This suggests that under certain conditions, the double bond in this compound could react with strong electrophiles.

Reactivity Pertaining to the Allylic Chloride Functionality

The presence of a chlorine atom on the carbon adjacent to the double bond (the allylic position) introduces another significant site of reactivity in this compound. Allylic halides are known to be reactive in both nucleophilic substitution and elimination reactions.

Allylic chlorides can undergo nucleophilic substitution through several mechanisms. The S\N2 mechanism involves a backside attack by the nucleophile, leading to inversion of configuration. byjus.comyoutube.com This pathway is favored by primary and less sterically hindered allylic halides. byjus.com

Alternatively, the S\N1 mechanism proceeds through a carbocation intermediate. youtube.com Allylic carbocations are stabilized by resonance, which delocalizes the positive charge over two carbon atoms. This stabilization facilitates their formation and makes S\N1 reactions more likely for allylic systems compared to their saturated counterparts. The nucleophile can then attack either of the carbons bearing the partial positive charge, potentially leading to a mixture of products, including rearranged ones.

A unique pathway for allylic systems is the S\N2' reaction, where the nucleophile attacks the γ-carbon (the carbon at the other end of the double bond), accompanied by a rearrangement of the double bond. doubtnut.com This results in the formation of a product where the nucleophile is attached at the C-3 position and the double bond has shifted.

The choice between these pathways depends on factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. carewellpharma.in For example, strong, unhindered nucleophiles in polar aprotic solvents tend to favor S\N2 reactions, while weak nucleophiles in polar protic solvents favor S\N1 reactions. youtube.com

Allylic halides can also undergo elimination reactions, typically in the presence of a base, to form dienes or alkynes. youtube.com The most common mechanism for this is the E2 (bimolecular elimination) reaction, which is a one-step process where the base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. masterorganicchemistry.comyoutube.com The stereochemistry of the E2 reaction is crucial, requiring an anti-periplanar arrangement of the proton and the leaving group. masterorganicchemistry.com

In the case of this compound, elimination of HCl could lead to the formation of a conjugated diene. The regioselectivity of the elimination (i.e., which proton is removed) will depend on the base used and the relative acidity of the available protons. The use of a strong, non-nucleophilic base, such as an alkoxide ion (RO⁻) in an alcoholic solution, typically promotes elimination over substitution. byjus.com Depending on the reaction conditions, further elimination could potentially lead to the formation of an alkyne. Studies on related β-halovinyl ketones have shown that they can undergo elimination to form allenyl and propargyl ketones. acs.org

Intramolecular Cyclization and Rearrangement Processes Involving the Enone and Chloride

The structure of this compound, featuring a nucleophilic double bond and an electrophilic carbonyl carbon, alongside a carbon atom bearing a leaving group (chloride), is ripe for intramolecular reactions. These processes can lead to the formation of new cyclic structures and rearranged products, often under the influence of strong acids or bases.

One of the most relevant analogies for the intramolecular cyclization of enones is the Nazarov cyclization, which involves the acid-catalyzed conrotatory electrocyclic closure of a divinyl ketone. While this compound is not a divinyl ketone, under strongly acidic conditions, protonation of the carbonyl oxygen can generate a delocalized carbocation. This intermediate enhances the electrophilicity of the β-carbon, making it susceptible to intramolecular attack.

Research on analogous 1-aryl-4,4,4-trichlorobut-2-en-1-ones has shown that in the presence of a superacid like triflic acid (TfOH), these compounds undergo efficient intramolecular transformation to form 3-trichloromethylindan-1-ones. The reaction proceeds via protonation of the carbonyl oxygen, which generates a key reactive O-protonated intermediate. This intermediate then undergoes cyclization. It is plausible that this compound could undergo a similar acid-catalyzed intramolecular reaction, where the enone system attacks an appropriate intramolecular nucleophile, or rearrangement is induced by the formation of a carbocation intermediate.

In addition to acid-catalyzed processes, base-mediated intramolecular reactions are also highly probable. A strong base can deprotonate the carbon alpha to the carbonyl group, forming an enolate. This enolate can then act as an intramolecular nucleophile, potentially displacing the chloride in an SN2 fashion to form a cyclopropane (B1198618) ring, or undergoing other rearrangements. The formation of five- and six-membered rings is generally favored in such intramolecular reactions.

The following table outlines the outcomes of intramolecular cyclization reactions for analogous α,β-unsaturated systems, providing insight into the potential products from this compound under similar conditions.

Starting Material (Analogue)Reagents and ConditionsMajor Product(s)Yield (%)
1-Aryl-4,4,4-trichlorobut-2-en-1-oneTfOH, 80 °C, 2-10 h3-Trichloromethylindan-1-oneup to 92%
Heptane-2,6-dioneNaOH, H₂O3-Methylcyclohex-2-en-1-oneNot specified
5-Bromo-1-phenyl-1-penten-3-oneNaH2-Phenyl-1-oxaspiro[2.2]pentaneNot specified

This table presents data for analogous compounds to illustrate the principles of intramolecular reactions of enones.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of α,β-unsaturated ketones are fundamental transformations that can proceed with high chemo- and regioselectivity. For this compound, these reactions can target the carbon-carbon double bond, the ketone functionality, or potentially the allylic carbon.

Oxidation:

The oxidation of α,β-unsaturated ketones often leads to the formation of α,β-epoxy ketones. This transformation can be achieved using various oxidizing agents. A common method is the Weitz-Scheffer epoxidation, which employs hydrogen peroxide under basic conditions. The nucleophilic attack of the hydroperoxide anion on the β-carbon of the enone is the key step. Other reagents, such as sodium perborate (B1237305) in an aqueous solvent, have also been shown to be effective for this transformation, providing a mild and convenient route to α,β-epoxyketones. doubtnut.com Furthermore, heterogeneous catalysts like basic hydrotalcites in the presence of hydrogen peroxide can facilitate the epoxidation of a wide variety of α,β-unsaturated ketones in high yields under mild conditions. spectrabase.com

The allylic position of the enone can also be a site for oxidation. For instance, electrochemical methods have been developed for the oxidation of allylic methyl or methylene (B1212753) groups in α,β-unsaturated ketones to acetoxymethyl or methoxycarbonyl groups. spectrabase.com

Reduction:

The reduction of α,β-unsaturated ketones can yield a variety of products depending on the reagents and reaction conditions. The two primary modes of reduction are 1,2-reduction, which affects only the carbonyl group to give an allylic alcohol, and 1,4-reduction (or conjugate reduction), which reduces the carbon-carbon double bond to produce a saturated ketone.

For selective 1,2-reduction, reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) are often employed. This method is known for its high chemoselectivity for the carbonyl group in the presence of an enone.

Conversely, 1,4-reduction can be achieved using various methods. Catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) can reduce the double bond, often leaving the carbonyl group intact. nist.gov Another approach is the use of organocuprates (Gilman reagents), which are known to add to the β-position of enones with high selectivity. Hydride reagents can also be tuned for 1,4-reduction. For example, the use of a copper-catalyzed hydroboration/protodeboronation strategy allows for the chemoselective reduction of the carbon-carbon double bond of α,β-unsaturated ketones. nih.gov

The following table summarizes various reduction methods for α,β-unsaturated ketones and their outcomes, which can be extrapolated to predict the behavior of this compound.

Starting Material (Analogue)Reagents and ConditionsMajor ProductSelectivity
2-Cyclohexen-1-oneNaBH₄, CeCl₃, MeOH2-Cyclohexen-1-ol1,2-reduction
ChalconeH₂, Pd/C, EtOAcDihydrochalcone1,4-reduction
2-Cyclohexen-1-one(CH₃)₂CuLi, THF; then H₃O⁺3-Methylcyclohexanone1,4-addition
Various α,β-unsaturated ketonesMgBu₂, HBpin, THFAllylic alcohols1,2-reduction

This table presents data for analogous compounds to illustrate the principles of oxidation and reduction of enones.

Catalytic Influence on Reaction Mechanisms and Selectivity

Catalysis plays a pivotal role in controlling the reaction mechanisms and selectivity in the transformations of α,β-unsaturated ketones. Catalysts can influence which reactive site of the enone is engaged, and can also enable enantioselective reactions, leading to the formation of chiral products.

In the context of intramolecular cyclizations, as discussed for analogous compounds, a Brønsted or Lewis acid catalyst is crucial for activating the enone system. The acid protonates or coordinates to the carbonyl oxygen, which enhances the electrophilicity of the β-carbon, thereby facilitating the cyclization. nih.govchemicalbook.com

For oxidation and reduction reactions, the choice of catalyst is paramount in determining the outcome. In the epoxidation of α,β-unsaturated ketones, basic catalysts like hydrotalcites can activate hydrogen peroxide, leading to selective epoxidation of the double bond. spectrabase.com

In reduction reactions, the catalyst determines whether a 1,2- or 1,4-reduction occurs. For example, iridium catalysts have been developed for the highly selective 1,4-reduction of α,β-unsaturated carbonyl compounds, using formic acid as a hydride source. nih.gov In contrast, magnesium-based catalysts have been shown to promote the chemoselective 1,2-reduction of enones to the corresponding allylic alcohols. nih.gov

Furthermore, the development of chiral catalysts has enabled asymmetric versions of many reactions involving enones. For instance, chiral phosphoric acid catalysts have been used for the enantioselective conjugate transfer hydrogenation of α,β-unsaturated ketones. nist.gov Similarly, nickel-catalyzed reductive cross-coupling reactions of vinyl electrophiles with acyl fluorides provide a route to enones, where the ligand on the nickel catalyst is crucial for the reaction's success.

The following table provides examples of how different catalysts can influence the selectivity of reactions involving α,β-unsaturated ketones.

Reaction TypeCatalystSubstrate (Analogue)ProductSelectivity
1,4-ReductionIridium complexα,β-Unsaturated esterSaturated esterHigh for 1,4-reduction
1,2-ReductionMgBu₂α,β-Unsaturated ketoneAllylic alcoholHigh for 1,2-reduction
EpoxidationBasic Hydrotalcite2-Cyclohexen-1-one2,3-EpoxycyclohexanoneHigh for epoxidation
Intramolecular CyclizationTriflic Acid (TfOH)1-Aryl-4,4,4-trichlorobut-2-en-1-one3-Trichloromethylindan-1-oneHigh for cyclization

This table presents data for analogous compounds to illustrate the influence of catalysis on the reactivity of enones.

Advanced Spectroscopic and Structural Elucidation of 1 Chlorooct 2 En 4 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like 1-Chlorooct-2-en-4-one. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

In α,β-unsaturated ketones, the chemical shifts of the vinylic protons are particularly diagnostic for stereochemistry. For the (E)-isomer of an enone, the β-proton typically resonates at a lower field (higher ppm) compared to the (Z)-isomer due to the deshielding effect of the nearby carbonyl group. stackexchange.com For this compound, the proton at the C3 position would be expected to show a significant downfield shift in the (E)-configuration. stackexchange.com

¹³C NMR spectroscopy is instrumental in identifying the carbon framework. The carbonyl carbon (C4) of α,β-unsaturated ketones characteristically appears in the downfield region of the spectrum, typically between 190 and 215 ppm. libretexts.org The olefinic carbons (C2 and C3) also have distinct chemical shifts influenced by the electron-withdrawing nature of the carbonyl group and the chlorine atom. netlify.appcdnsciencepub.com The β-carbon (C3) is generally observed at a lower field than the α-carbon (C2) due to resonance effects. netlify.app The presence of the chlorine atom on C1 will further influence the chemical shifts of the adjacent carbons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonPredicted Chemical Shift (ppm)Key Influencing Factors
H1 (CH₂Cl)~4.0 - 4.2Electronegativity of Chlorine
H2~6.1 - 6.4Deshielding by C=O, Coupling to H3
H3~6.8 - 7.1Deshielding by C=O, Coupling to H2
H5 (CH₂)~2.5 - 2.7α to Carbonyl
H6, H7 (CH₂)~1.2 - 1.6Aliphatic Chain
H8 (CH₃)~0.9Aliphatic Chain

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

CarbonPredicted Chemical Shift (ppm)Key Influencing Factors
C1 (CH₂Cl)~45 - 50Electronegativity of Chlorine
C2~125 - 130Olefinic, α to C=O
C3~145 - 150Olefinic, β to C=O
C4 (C=O)~195 - 200Ketone Carbonyl
C5~40 - 45α to Carbonyl
C6~25 - 30Aliphatic Chain
C7~22 - 25Aliphatic Chain
C8~13 - 15Aliphatic Chain

Note: These are predicted values and can vary based on the solvent and specific experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of an α,β-unsaturated ketone like this compound is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration. libretexts.org Due to conjugation with the C=C double bond, this peak is shifted to a lower frequency (1666-1685 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹). libretexts.org The C=C stretching vibration of the conjugated system typically appears in the region of 1600-1650 cm⁻¹. The C-Cl stretching vibration will be observed in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. In α,β-unsaturated ketones, the C=O and C=C stretching vibrations are also observable in the Raman spectrum. cdnsciencepub.comresearchgate.netcdnsciencepub.com Interestingly, the relative intensities of these bands can differ significantly between IR and Raman spectra. For instance, the C=O stretching band in the Raman spectra of s-trans configured enones is often 5 to 10 times more intense than that of the s-cis isomers, offering insights into the conformational preferences of the molecule. cdnsciencepub.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Technique
C=OStretching1666 - 1685IR (Strong), Raman
C=CStretching1600 - 1650IR (Variable), Raman (Strong)
C-H (sp²)Stretching3000 - 3100IR (Medium)
C-H (sp³)Stretching2850 - 3000IR (Strong)
C-ClStretching600 - 800IR (Medium-Strong)

Electronic Absorption (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the conjugated π-electron system in molecules like this compound. Conjugated enones exhibit characteristic electronic transitions that are useful for structural confirmation. youtube.comyoutube.comyoutube.com

Two primary electronic transitions are expected for α,β-unsaturated ketones:

π → π* transition: This is a high-intensity absorption typically occurring in the range of 215-250 nm. youtube.com This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extent of conjugation directly affects the wavelength of maximum absorption (λ_max); more extensive conjugation leads to a bathochromic (red) shift to longer wavelengths. openstax.orglibretexts.org

n → π* transition: This is a much weaker absorption that appears at a longer wavelength, usually in the range of 310-330 nm. youtube.com It corresponds to the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is often less intense and can sometimes be masked by the stronger π → π* band. youtube.comlibretexts.org

The position of these absorption maxima can be predicted using Woodward-Fieser rules, which take into account the substitution pattern of the enone system. For this compound, the presence of the alkyl chain and the chloro-substituent will influence the precise λ_max values.

Table 4: Expected UV-Vis Absorption Maxima for this compound

TransitionExpected λ_max (nm)Molar Absorptivity (ε)
π → π~220 - 240High (~10,000 - 20,000)
n → π~310 - 330Low (~50 - 100)

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound and for elucidating its structure through the analysis of fragmentation patterns. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

The fragmentation of α,β-unsaturated ketones in the mass spectrometer often follows predictable pathways. orgchemboulder.com Common fragmentation mechanisms include:

α-cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of the propyl group or the chlorovinyl fragment. youtube.com

McLafferty rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. libretexts.org It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the β-bond, resulting in the elimination of a neutral alkene.

Cleavage of the C-Cl bond: The loss of a chlorine radical or a molecule of HCl can also be an important fragmentation pathway.

The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), provides valuable structural information that complements the data obtained from other spectroscopic methods. nih.govrsc.orgacs.org

Table 5: Potential Key Fragment Ions for this compound in Mass Spectrometry

m/zPossible Fragment StructureFragmentation Pathway
M-Cl[C₈H₁₃O]⁺Loss of Chlorine Radical
M-C₃H₇[C₅H₆ClO]⁺α-cleavage (loss of propyl radical)
M-C₄H₈[C₄H₅ClO]⁺•McLafferty Rearrangement
C₃H₇⁺[CH₃CH₂CH₂]⁺α-cleavage

Note: M represents the molecular ion. The presence and relative abundance of these fragments will depend on the ionization technique used.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. youtube.comyoutube.comyoutube.com This technique can unambiguously establish the stereochemistry of the C=C double bond (E/Z configuration) and the conformation of the molecule, including the planarity of the enone system and the orientation of the alkyl chain and chloro-substituent. mdpi.com

The resulting crystal structure provides a wealth of data, including:

Bond lengths and angles: These can reveal the extent of conjugation and any steric strain within the molecule.

Intermolecular interactions: Analysis of the crystal packing can reveal the presence of hydrogen bonds or other non-covalent interactions that influence the solid-state properties of the compound.

For derivatives of this compound, X-ray crystallography can be used to compare the structural effects of different substituents. The combination of solid-state NMR and X-ray diffraction can provide a comprehensive understanding of the structure and dynamics of these compounds in the solid phase. nih.govnih.gov

Computational Chemistry and Theoretical Studies on 1 Chlorooct 2 En 4 One

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 1-Chlorooct-2-en-4-one. DFT calculations can provide deep insights into the molecule's stability, reactivity, and the nature of its chemical bonds. scienceopen.comresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals are critical in predicting how a molecule will interact with other chemical species. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond and the oxygen atom of the carbonyl group, which are the most electron-rich areas. The LUMO, conversely, would likely be centered on the carbon atom of the carbonyl group and the carbon atom bearing the chlorine, representing the most electrophilic sites. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and reactive.

Table 1: Calculated Energetic Parameters for this compound

ParameterValue (eV)Description
HOMO Energy-6.85Energy of the highest occupied molecular orbital, indicating the electron-donating ability.
LUMO Energy-2.15Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability.
HOMO-LUMO Gap4.70A measure of the molecule's excitability and chemical reactivity.
Ionization Potential6.85The minimum energy required to remove an electron from the molecule.
Electron Affinity2.15The energy released when an electron is added to the molecule.

Note: The data in this table is illustrative and based on typical values for similar α,β-unsaturated ketones.

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. libretexts.orgyoutube.com The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. youtube.com

In this compound, the MEP map would show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The area around the chlorine atom would also exhibit some negative potential. Conversely, the carbonyl carbon and the hydrogen atoms would be characterized by positive electrostatic potential, making them susceptible to attack by nucleophiles.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and how it interacts with its environment. nih.govnih.gov For this compound, MD simulations can explore the different spatial arrangements (conformers) of the octyl chain and the orientation of the chloro-enone moiety. These simulations can be performed in various solvents to understand how the molecular conformation adapts to different chemical environments. nih.gov By analyzing the trajectories of the atoms, it is possible to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and biological activity.

Reaction Pathway Analysis and Transition State Modeling

Computational methods can be used to map out the potential energy surface for a chemical reaction, identifying the most likely pathways and the structures of any transition states. nih.gov For this compound, this could involve modeling its reaction with a nucleophile, such as in a Michael addition or a substitution reaction at the chlorinated carbon. By calculating the energies of the reactants, products, and transition states, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. These studies can reveal the detailed mechanism of a reaction, including the sequence of bond-making and bond-breaking events.

Chemometrics and Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's chemical structure with its reactivity. mdpi.comnih.gov These models use molecular descriptors—numerical values that encode information about a molecule's physicochemical properties—to predict its behavior in a chemical reaction. For a series of related compounds including this compound, a QSRR model could be developed to predict their reaction rates or equilibrium constants. This involves calculating a wide range of descriptors (e.g., electronic, steric, and topological) and then using statistical methods like multiple linear regression or partial least squares to build a predictive model. mdpi.com Such models are valuable for screening large libraries of compounds and for designing new molecules with desired reactivity profiles.

Role As a Synthetic Intermediate and Precursor in Complex Molecule Synthesis

Building Block in the Construction of Diverse Organic Molecules

While specific literature detailing the synthetic applications of 1-chlorooct-2-en-4-one is not abundant, its structural motifs suggest a wide range of potential transformations. As a vinylogous α-haloketone, it possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon of the enone system. This dual reactivity allows for its use in the construction of a diverse array of organic molecules.

The α,β-unsaturated ketone moiety serves as a classic Michael acceptor, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the β-position. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com A wide range of nucleophiles, including enolates, amines, and thiols, can participate in conjugate addition reactions. masterorganicchemistry.com For instance, the Michael addition of a malonate ester to this compound, followed by intramolecular cyclization, could provide access to substituted cyclohexenone derivatives.

Furthermore, the presence of the chlorine atom at the α-position to the carbonyl group introduces another layer of reactivity. This site is susceptible to nucleophilic substitution, although the vinylogous nature of the system might favor conjugate addition. The reactivity of β-chlorovinyl ketones has been explored in the synthesis of various heterocyclic compounds. Depending on the reaction conditions and the nature of the nucleophile, these compounds can undergo divergent reaction pathways, leading to the formation of stereodefined alkylidenecyclopent-2-enones or 2-alkenylfuran derivatives. researchgate.net Palladium-catalyzed cross-coupling reactions of β-chlorovinyl ketones have also been utilized to construct furan-bearing indolo[2,1-α]isoquinolines. researcher.life

The combination of these reactive sites makes this compound a potent building block for domino reactions, where a single synthetic operation can lead to the formation of multiple bonds and a significant increase in molecular complexity.

Precursor for Natural Products and Advanced Bioactive Molecule Scaffolds

The structural features of this compound are present in various natural products and are crucial for their biological activity. While no direct synthesis of a natural product from this specific chloro-octenone has been reported, its potential as a precursor can be inferred from the synthesis of analogous structures.

For example, the bicyclo[2.2.2]octenone core, which could potentially be accessed through transformations involving octenone derivatives, is a feature of certain natural products and has been a target in synthetic efforts aimed at creating natural product-like libraries for agrochemical screening. nih.gov The synthesis of such complex scaffolds often relies on the strategic use of functionalized building blocks like this compound.

The α,β-unsaturated ketone is a common moiety in many biologically active compounds, and methods for their stereoselective synthesis and modification are of great interest. The enantioselective reduction of α,β-unsaturated ketones, for instance, provides access to chiral allylic alcohols, which are valuable intermediates in the synthesis of various natural products and pharmaceuticals. nih.gov

The general synthetic utility of chloro-substituted ketones as versatile building blocks in the synthesis of drug-candidate compounds further highlights the potential of this compound as a precursor in this area. nih.gov The development of efficient methods for the synthesis of distally chloro-substituted ketones through ring-opening chlorination of cycloalkanols underscores the importance of such motifs in complex molecule synthesis. nih.gov

Utilization in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The chemical reactivity of this compound makes it a plausible intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The α,β-unsaturated ketone functionality is a key feature in many pharmacologically active molecules.

Organocuprates, also known as Gilman reagents, are soft nucleophiles that selectively perform conjugate addition (1,4-addition) to α,β-unsaturated ketones. fiveable.mersc.orgchemistrysteps.commasterorganicchemistry.com This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceutical intermediates. The reaction of this compound with a suitable organocuprate could introduce a variety of alkyl, aryl, or vinyl groups at the β-position, leading to a diverse range of potential drug scaffolds.

Furthermore, the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals, can be achieved using β-chlorovinyl ketones as starting materials. researchgate.netresearcher.life For example, the reaction of β-chlorovinyl ketones with 2,2'-dithiodianilines can lead to the formation of 1,4-benzothiazines. researchgate.net Similarly, palladium-catalyzed domino reactions involving β-chlorovinyl ketones have been employed to synthesize furan-containing indolines and indolo[2,1-α]isoquinolines, some of which have shown antifungal activity. researcher.life

While direct examples involving this compound are not available, the established reactivity of similar compounds strongly suggests its potential as a valuable intermediate in the synthesis of new pharmaceutical and agrochemical agents. For instance, certain chloro-containing compounds have been investigated for their use in the synthesis of effective agents against mosquitoes and lice. byjus.com

Stereocontrolled Transformations to Access Complex Chemical Architectures

The creation of specific stereoisomers is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals where different enantiomers can have vastly different biological activities. The structure of this compound offers several opportunities for stereocontrolled transformations to access complex and chirally pure chemical architectures.

The carbonyl group and the double bond of the enone system can be stereoselectively reduced. The asymmetric reduction of α,β-unsaturated ketones is a well-established method for the synthesis of chiral allylic alcohols and saturated ketones. nih.govrsc.orgresearchgate.netacs.orgmdpi.comacs.orgrsc.org Various catalytic systems, including enzymatic and transition-metal-based catalysts, have been developed to achieve high levels of enantioselectivity in these reductions. nih.govrsc.org For example, perakine (B201161) reductase has been shown to catalyze the enantioselective reduction of α,β-unsaturated ketones to produce α-chiral allylic alcohols with excellent enantioselectivity. nih.gov

Furthermore, asymmetric Michael additions to α,β-unsaturated ketones, catalyzed by chiral organocatalysts or metal complexes, can establish a new stereocenter at the β-position. nih.govmdpi.com The use of bifunctional organic catalysts has enabled highly enantioselective aza-Michael reactions of α,β-unsaturated ketones, providing a route to optically active chiral amines. nih.gov

The combination of these stereoselective transformations allows for the construction of complex molecules with multiple stereocenters in a controlled manner. For instance, an asymmetric Michael addition to this compound could be followed by a diastereoselective reduction of the ketone to generate a molecule with two new, well-defined stereocenters. Such strategies are fundamental to the synthesis of complex natural products and pharmaceuticals.

Interactive Data Tables

Table 1: Potential Reactions of this compound

Reaction TypeReagent/CatalystPotential ProductReference(s)
Michael AdditionMalonate Ester/BaseSubstituted Cyclohexenone wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
Aza-Michael AdditionChiral Amine/AcidChiral β-Amino Ketone nih.gov
Conjugate AdditionOrganocuprate (R₂CuLi)β-Substituted Ketone fiveable.mersc.orgchemistrysteps.commasterorganicchemistry.com
Asymmetric ReductionPerakine ReductaseChiral Allylic Alcohol nih.gov
Domino CyclizationPalladium CatalystFuran-bearing Heterocycles researcher.life

Environmental Fate and Degradation Mechanisms of 1 Chlorooct 2 En 4 One

Environmental Partitioning and Transport Behavior

There are no empirical or modeled data available for the environmental partitioning and transport of 1-Chlorooct-2-en-4-one. Key parameters used to predict environmental fate, such as the octanol-water partition coefficient (Kow), soil organic carbon-water (B12546825) partitioning coefficient (Koc), Henry's Law constant, and vapor pressure, have not been determined for this specific compound. Without this information, its mobility in soil, potential for volatilization from water, and tendency to bioaccumulate cannot be assessed.

Due to the absence of specific scientific data for the chemical compound "this compound" in the provided search results, a detailed article on its environmental fate and degradation as per the requested outline cannot be generated. The search results did not yield specific information on soil adsorption/desorption studies, volatilization, water solubility, environmental mobility, or the kinetics and predictive modeling of degradation pathways for this particular compound.

Information on related but distinct compounds such as 1-chlorobut-2-ene and 1,2-dichloroethane (B1671644) was found, which provides a general understanding of the environmental behavior of some chlorinated hydrocarbons. For instance, studies on 1,2-dichloroethane indicate that its adsorption on soil is influenced by the presence of organic matter like fulvic and humic acids, with acidic conditions enhancing adsorption. nih.govrsc.orgresearchgate.net Furthermore, 1,2-dichloroethane present in soil is expected to either volatilize into the atmosphere or leach into groundwater, with biodegradation being its primary degradation process in soil and water. cdc.gov The water solubility of chlorinated alkenes like 1-chlorobut-2-ene is generally limited due to the hydrophobic nature of the alkene component. solubilityofthings.com

However, these findings for surrogate compounds cannot be directly extrapolated to "this compound" with scientific accuracy. The specific structure of "this compound," with its longer carbon chain and ketone functional group, would significantly influence its physicochemical properties and, consequently, its environmental fate and degradation mechanisms in ways that cannot be predicted without direct experimental data.

Therefore, to fulfill the user's request for a scientifically accurate and detailed article, specific research on "this compound" is required. Without such data, any attempt to generate the requested article would be based on speculation and would not meet the required standards of scientific accuracy.

Q & A

Basic Question: What are the most reliable synthetic routes for 1-Chlorooct-2-EN-4-one, and how can their efficiency be quantitatively compared?

Methodological Answer:
To evaluate synthetic routes, use a systematic framework such as:

  • Step 1: Identify candidate methods (e.g., one-step halogenation of octenone derivatives, catalytic chlorination) .
  • Step 2: Compare reaction parameters (yield, purity, reaction time, solvent compatibility) using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
  • Step 3: Apply statistical metrics (e.g., ANOVA for yield variability analysis) to assess reproducibility across trials .
  • Step 4: Validate results against computational predictions (e.g., Reaxys or PISTACHIO databases for reaction feasibility) .

Advanced Question: How can contradictory data on the stability of this compound under varying pH conditions be resolved?

Methodological Answer:
Address contradictions through iterative hypothesis testing:

  • Step 1: Replicate conflicting studies under standardized conditions (pH 2–12, 25°C) while controlling for oxygen exposure and light .
  • Step 2: Use spectroscopic techniques (NMR, FTIR) to track structural degradation and identify intermediates .
  • Step 3: Apply mixed-methods analysis: Combine quantitative stability constants (e.g., half-life calculations) with qualitative observations (e.g., color changes) .
  • Step 4: Compare results with computational models (e.g., molecular dynamics simulations) to reconcile empirical and theoretical data .

Basic Question: What analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

Methodological Answer:
Prioritize multi-modal validation:

  • Step 1: Use GC-MS or HPLC-MS to quantify impurities and confirm molecular weight .
  • Step 2: Validate stereochemistry via NMR (e.g., 13C^{13}\text{C}-NMR for carbon environments) .
  • Step 3: Cross-reference with FTIR to confirm functional groups (C=O at ~1700 cm1^{-1}, C=C at ~1600 cm1^{-1}) .
  • Step 4: Ensure reproducibility by repeating analyses across independent labs .

Advanced Question: How can researchers design a study to investigate the electrophilic reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Adopt a PICOT-like framework to structure the experiment :

  • Population (P): this compound in solution (polar vs. non-polar solvents).
  • Intervention (I): Introduction of nucleophiles (e.g., amines, thiols) at varying concentrations.
  • Comparison (C): Reactivity compared to analogous compounds (e.g., 1-Chlorohex-2-EN-4-one).
  • Outcome (O): Reaction rate constants (measured via kinetic studies) and product distribution (GC-MS).
  • Time (T): Reaction monitoring at 0, 5, 15, 30, and 60 minutes.
  • Data Analysis: Use Arrhenius plots to correlate temperature-dependent reactivity and DFT calculations to model transition states .

Basic Question: What are the best practices for ensuring reproducibility in studies involving this compound?

Methodological Answer:
Follow the FINER criteria :

  • Feasible: Document reagent sources (e.g., Sigma-Aldrich vs. TCI America), storage conditions, and equipment calibration .
  • Interesting: Align with gaps in literature (e.g., understudied applications in asymmetric catalysis).
  • Novel: Use non-routine characterization methods (e.g., X-ray crystallography if crystals are obtainable).
  • Ethical: Adhere to safety protocols for chlorinated compounds (e.g., fume hood use, waste disposal).
  • Relevant: Link findings to broader chemical contexts (e.g., green chemistry implications).

Advanced Question: How can computational chemistry be integrated with experimental data to predict the biological activity of this compound derivatives?

Methodological Answer:
Combine in silico and in vitro workflows:

  • Step 1: Use QSAR models to predict bioactivity based on electronic (HOMO-LUMO gaps) and steric parameters (LogP) .
  • Step 2: Synthesize top candidates and test against biological targets (e.g., enzyme inhibition assays) .
  • Step 3: Apply machine learning (e.g., random forest regression) to refine predictions using experimental IC50_{50} values .
  • Step 4: Address discrepancies by revisiting force field parameters or solvent effects in simulations .

Basic Question: What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

Methodological Answer:

  • Step 1: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression .
  • Step 2: Calculate EC50_{50}/LC50_{50} values with 95% confidence intervals via bootstrap resampling .
  • Step 3: Compare groups using ANOVA or Kruskal-Wallis tests for non-normal distributions .
  • Step 4: Validate assumptions (e.g., homoscedasticity) with residual plots or Levene’s test .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.